molecular formula C20H23N3O5 B2889795 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1171053-18-1

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2889795
CAS No.: 1171053-18-1
M. Wt: 385.42
InChI Key: CJHDSINDXBMELA-UHFFFAOYSA-N
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Description

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 1-ethyl-2-oxoindoline-5-carboxylic acid with 3,4,5-trimethoxyaniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the urea nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce amines.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with proteins, enzymes, or receptors, leading to inhibition or activation of specific pathways. The molecular targets might include kinases, proteases, or other enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea
  • 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenyl)urea
  • 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4-dimethoxyphenyl)urea

Uniqueness

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of the trimethoxyphenyl group, which can impart distinct chemical and biological properties. This structural feature might enhance its binding affinity to certain biological targets or improve its solubility and stability.

Properties

IUPAC Name

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-5-23-15-7-6-13(8-12(15)9-18(23)24)21-20(25)22-14-10-16(26-2)19(28-4)17(11-14)27-3/h6-8,10-11H,5,9H2,1-4H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHDSINDXBMELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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